2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride
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Overview
Description
2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride is a chemical compound that belongs to the pyridine family. It is characterized by the presence of an aminomethyl group at the second position, a methyl group at the sixth position, and a hydroxyl group at the third position of the pyridine ring. The compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of Functional Groups: The aminomethyl and methyl groups are introduced through substitution reactions using appropriate reagents.
Hydroxylation: The hydroxyl group is introduced at the third position through a hydroxylation reaction.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and hydroxyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out using halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to certain receptors and enzymes, modulating their activity. The hydroxyl group contributes to the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl and hydroxyl groups, resulting in different chemical properties.
6-Methylpyridin-3-ol: Lacks the aminomethyl group, affecting its reactivity and applications.
3-Hydroxypyridine: Lacks both the aminomethyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
2-(Aminomethyl)-6-methylpyridin-3-ol dihydrochloride is unique due to the presence of all three functional groups (aminomethyl, methyl, and hydroxyl) on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
2-(aminomethyl)-6-methylpyridin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-2-3-7(10)6(4-8)9-5;;/h2-3,10H,4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQHMVKYVLYMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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